HC Blue no. 2

Description

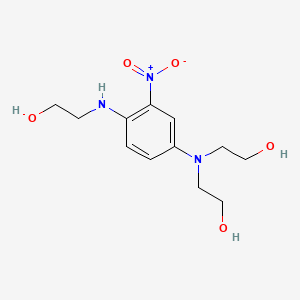

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[bis(2-hydroxyethyl)amino]-2-nitroanilino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O5/c16-6-3-13-11-2-1-10(9-12(11)15(19)20)14(4-7-17)5-8-18/h1-2,9,13,16-18H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIWUTEVJIISHCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N(CCO)CCO)[N+](=O)[O-])NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O5 | |

| Record name | HC BLUE 2 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20452 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020193 | |

| Record name | HC Blue 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hc blue 2 is a dark blue to dark brown microcrystalline powder. (NTP, 1992), Dark-blue (75% pure) or blackish-blue (98% pure) solid, with a copper cast; [HSDB] | |

| Record name | HC BLUE 2 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20452 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HC Blue 2 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5482 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 75 °F (NTP, 1992), Soluble in water, ethanol, methanol and acetone | |

| Record name | HC BLUE 2 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20452 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HC BLUE #2 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4213 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

HC Blue #2 is available commercially with a purity greater than or equal to 95% with possible impurities, including methylamine (<1%), 1,2-dihydroxyethane (<1%), and water (<1%). It is also available in a technical grade containing 55-90% dye, 10-30% inorganic salts and 2,2-((4-amino-3-nitrophenyl)imino)bis (ethanol) (<7%) as a possible impurity. | |

| Record name | HC BLUE #2 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4213 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dark-blue microcrystalline (75% pure) or blackish-blue amorphous powder (98% pure), with a copper cast. | |

CAS No. |

33229-34-4 | |

| Record name | HC BLUE 2 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20452 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HC Blue 2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33229-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HC Blue No. 2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033229344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HC Blue 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[[4-[(2-hydroxyethyl)amino]-3-nitrophenyl]imino]bisethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HC BLUE NO. 2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C0EL1931V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HC BLUE #2 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4213 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

182 to 194 °F (NTP, 1992), 93-98 °C (98% pure) | |

| Record name | HC BLUE 2 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20452 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HC BLUE #2 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4213 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

HC Blue no. 2 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

HC Blue No. 2 is a synthetic nitro-aromatic amine compound primarily utilized as a semi-permanent hair dye. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis, and analytical methodologies. Furthermore, it details the experimental protocols for key toxicological and safety assessments relevant to its application in cosmetic formulations. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and cosmetic science.

Chemical Identity and Properties

This compound, a dark blue to dark brown microcrystalline powder, is a direct, non-oxidative hair colorant.[1][2][3] Its chemical identity and key physicochemical properties are summarized in the tables below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2,2'-((4-((2-hydroxyethyl)amino)-3-nitrophenyl)imino)diethanol[1][4] |

| CAS Number | 33229-34-4[1][4] |

| Molecular Formula | C₁₂H₁₉N₃O₅[1][4] |

| Synonyms | N¹,N⁴,N⁴-Tris(2-hydroxyethyl)-2-nitro-p-phenylenediamine, 2-[4-[bis(2-hydroxyethyl)amino]-2-nitroanilino]ethanol[1][4][5] |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 285.30 g/mol | [1][4] |

| Appearance | Dark blue to dark brown microcrystalline powder | [1][2] |

| Melting Point | 83.5 - 98 °C (lot dependent) | [2][5] |

| Boiling Point | 582.7 °C (estimated) | [6] |

| Solubility | Soluble in water, ethanol, methanol, and acetone. Less than 1 mg/mL at 24 °C in water. | [1][2][4][7] |

| LogP (Octanol/Water Partition Coefficient) | 0.72 - 1.7 | [1][2][8] |

| UV-Vis Absorption Maxima (λmax) | 263-264 nm and 531-535 nm | [5][8] |

| Density | 1.421 g/cm³ (estimated) | [6] |

Synthesis of this compound

The commercial synthesis of this compound is primarily achieved through two methods. The choice of method often depends on the desired purity of the final product.

Method 1: Two-Step Process for High Purity Grade

This method involves a two-step reaction sequence to produce this compound with a purity of approximately 98%.[5][9]

Logical Flow of High-Purity Synthesis:

Caption: Synthesis of high-purity this compound.

-

Step 1: Hydroxyethylation of 4-Fluoro-3-nitroaniline. 4-Fluoro-3-nitroaniline is reacted with ethylene oxide to yield the intermediate, 4-fluoro-3-nitro-N,N-bis(2-hydroxyethyl)aniline.[5][9]

-

Step 2: Amination of the Intermediate. The resulting intermediate is then reacted with monoethanolamine to produce this compound.[5][9]

Method 2: Hydroxyethylation of 2-Nitro-p-phenylenediamine for Technical Grade

A technical grade of this compound can be produced by the direct hydroxyethylation of 2-nitro-p-phenylenediamine with ethylene oxide or 2-chloroethanol.[10] This method may result in a higher level of impurities, including N⁴,N⁴-bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine.

Logical Flow of Technical-Grade Synthesis:

Caption: Synthesis of technical-grade this compound.

Analytical Methodologies

The purity and concentration of this compound in cosmetic formulations are typically determined using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the quantitative analysis of this compound.

-

Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. A detector (e.g., Diode Array Detector - DAD) is used to quantify the amount of this compound.

-

Experimental Protocol (General):

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water, often with a modifier like formic acid or an ion-pairing agent, is employed.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV-Vis detection at the absorption maxima of this compound (around 530 nm).

-

Sample Preparation: Hair dye formulations are typically diluted with the mobile phase or a suitable solvent, filtered, and then injected.

-

Thin-Layer Chromatography (TLC)

TLC is a simpler and more rapid qualitative method for the identification of this compound.

-

Principle: A small amount of the sample is spotted onto a TLC plate coated with a stationary phase (e.g., silica gel). The plate is then placed in a developing chamber with a suitable mobile phase. The components of the sample migrate up the plate at different rates, resulting in separation. The position of the this compound spot is compared to that of a standard.

-

Experimental Protocol (General):

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A mixture of organic solvents, for example, a 20:80:1.5 (v/v/v) ratio of ethyl methyl ketone, chloroform, and ammonia has been used for hair dye analysis.

-

Sample Application: Samples are dissolved in a volatile solvent and spotted onto the baseline of the TLC plate.

-

Development: The plate is developed in a closed chamber saturated with the mobile phase vapor.

-

Visualization: The separated spots are visualized under UV light or by spraying with a suitable reagent. The retention factor (Rf) value is calculated and compared with a standard.

-

Experimental Protocols for Safety Assessment

The safety of this compound for use in hair dye formulations has been assessed through various toxicological studies. The following are generalized protocols based on standard regulatory guidelines.

Dermal Irritation

This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.

-

Principle: The test substance is applied to the skin of a suitable animal model (typically rabbits) for a defined period, and the skin is observed for signs of irritation such as erythema (redness) and edema (swelling).

-

Experimental Protocol (Based on OECD Guideline 404):

-

Animal Model: Healthy, young adult albino rabbits.

-

Test Substance Preparation: this compound is typically applied as a paste or in an aqueous vehicle.

-

Application: A small area of the rabbit's back is clipped free of fur. 0.5 g of the test substance is applied to a gauze patch and placed on the clipped skin. The patch is secured with a semi-occlusive dressing.

-

Exposure: The exposure period is typically 4 hours.

-

Observation: After exposure, the patch is removed, and the skin is cleaned. The skin is then observed for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of erythema and edema is scored according to a standardized scale (e.g., Draize scale).

-

Skin Sensitization

This test determines the potential of a substance to induce an allergic contact dermatitis. The Local Lymph Node Assay (LLNA) is a common method.

-

Principle: The LLNA measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of the test substance on the mouse ear. An increase in lymphocyte proliferation is indicative of a sensitization response.

-

Experimental Protocol (Based on OECD Guideline 429):

-

Animal Model: Female CBA/J mice.

-

Test Substance Preparation: this compound is dissolved in a suitable vehicle (e.g., acetone:olive oil, 4:1 v/v).

-

Application: A defined volume (e.g., 25 µL) of the test substance at various concentrations is applied to the dorsal surface of each ear for three consecutive days. A vehicle control group and a positive control group (e.g., hexyl cinnamic aldehyde) are also included.

-

Lymphocyte Proliferation Measurement: On day 6, mice are injected intravenously with ³H-methyl thymidine. After 5 hours, the mice are euthanized, and the draining auricular lymph nodes are excised.

-

Analysis: The lymph nodes are processed to a single-cell suspension, and the incorporation of ³H-methyl thymidine is measured using a β-scintillation counter.

-

Calculation: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of 3 or greater is generally considered a positive result.

-

Experimental Workflow for Skin Sensitization (LLNA):

Caption: Workflow for the Local Lymph Node Assay (LLNA).

In Vitro Percutaneous Absorption

This test evaluates the extent and rate at which a substance is absorbed through the skin.

-

Principle: The test substance is applied to the surface of an excised skin sample mounted in a diffusion cell (e.g., Franz diffusion cell). The amount of the substance that penetrates the skin and enters a receptor fluid is measured over time.

-

Experimental Protocol (Based on OECD Guideline 428):

-

Skin Preparation: Excised human or animal (e.g., pig) skin is used. The skin is dermatomed to a uniform thickness.

-

Diffusion Cell Setup: The skin is mounted between the donor and receptor chambers of a Franz diffusion cell, with the stratum corneum facing the donor chamber. The receptor chamber is filled with a suitable receptor fluid (e.g., phosphate-buffered saline).

-

Application: A known amount of a formulation containing this compound is applied to the skin surface in the donor chamber.

-

Sampling: At predetermined time intervals, aliquots of the receptor fluid are withdrawn and replaced with fresh fluid.

-

Analysis: The concentration of this compound in the collected samples is determined by a suitable analytical method, such as HPLC.

-

Mass Balance: At the end of the experiment, the amount of this compound remaining on the skin surface, within the different skin layers (stratum corneum, epidermis, dermis), and in the receptor fluid is quantified to determine the total absorption.

-

Signaling Pathways

Currently, there is no scientific evidence to suggest that this compound is involved in any specific signaling pathways. As a direct dye, its primary mode of action is to physically adhere to and penetrate the hair shaft to impart color. Its toxicological effects are generally assessed at a cellular and tissue level rather than through specific receptor-mediated signaling cascades.

Conclusion

This compound is a well-characterized synthetic dye with a primary application in semi-permanent hair coloring products. Its chemical and physical properties are well-documented, and established analytical methods exist for its quantification. The safety of this compound has been evaluated through a battery of toxicological tests, for which standardized protocols are available. This guide provides a comprehensive technical overview of this compound, intended to be a valuable resource for scientific and research professionals.

References

- 1. Using ionic liquid combined with HPLC-DAD to analyze semi-permanent hair dyes in commercial formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Using ionic liquid combined with HPLC-DAD to analyze semi-permanent hair dyes in commercial formulations | Semantic Scholar [semanticscholar.org]

- 3. Percutaneous penetration/dermal absorption of hair dyes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. High-performance liquid chromatography determination of direct and temporary dyes in natural hair colourings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human percutaneous absorption of a direct hair dye comparing in vitro and in vivo results: implications for safety assessment and animal testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 10. HC Blue 2 | C12H19N3O5 | CID 36383 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of HC Blue No. 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of HC Blue No. 2 (CAS No. 33229-34-4), a common ingredient in semi-permanent hair dye formulations. This document details the primary synthesis routes, experimental protocols, purification techniques, and relevant physicochemical data.

Introduction

This compound, chemically known as N1,N4,N4-tris(2-hydroxyethyl)-2-nitro-p-phenylenediamine, is an aromatic amine characterized by its dark blue microcrystalline or amorphous powder form.[1][2] It is utilized as a direct dye in hair coloring products, where it imparts color without the need for an oxidizing agent.[3] Two principal methods are commercially employed for its manufacture: a two-step process yielding a high-purity grade (≥95%) and a more direct route that produces a technical-grade product.[3][4][5] The high-purity synthesis is often preferred for applications requiring stringent quality control.

Synthesis of High-Purity this compound

The synthesis of high-purity this compound is a two-step process. The first step involves the hydroxyethylation of 4-fluoro-3-nitroaniline to form the intermediate, 4-fluoro-3-nitro-N,N-bis(2-hydroxyethyl)aniline. In the second step, this intermediate is reacted with monoethanolamine to yield the final product.[1]

Experimental Protocol

Step 1: Synthesis of 4-fluoro-3-nitro-N,N-bis(2-hydroxyethyl)aniline (Intermediate)

-

Materials:

-

4-fluoro-3-nitroaniline

-

Ethylene oxide

-

Water

-

-

Procedure:

-

Suspend 78 g of 4-fluoro-3-nitroaniline in 250 ml of water.

-

Bubble a stream of ethylene oxide through the suspension at a temperature of 70 to 80°C.

-

Continue the addition of ethylene oxide until the starting material and the mono-hydroxyethyl derivative have been consumed (monitoring by a suitable chromatographic technique such as TLC is recommended).

-

Upon completion of the reaction, cool the mixture to 10°C.

-

The product will separate as light yellow crystals.

-

Filter the crystals, wash them with a small amount of water, and dry.

-

Step 2: Synthesis of N1,N4,N4-tris(2-hydroxyethyl)-2-nitro-p-phenylenediamine (this compound)

-

Materials:

-

4-fluoro-3-nitro-N,N-bis(2-hydroxyethyl)aniline (from Step 1)

-

Monoethanolamine

-

Water

-

Sodium carbonate

-

-

Procedure:

-

Prepare a mixture of:

-

24.4 g of 4-fluoro-3-nitro-N,N-bis(2-hydroxyethyl)aniline

-

135 g of monoethanolamine

-

100 ml of water

-

5.3 g of sodium carbonate

-

-

Maintain the mixture at reflux for 1.5 hours.

-

After the reaction is complete, allow the mixture to cool.

-

The product will crystallize from the solution.

-

Filter the crystals, wash them to neutrality with water, and dry.

-

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, by-products, and other impurities. The primary methods for purification are recrystallization and chromatographic techniques.

Recrystallization

While specific solvent systems for the recrystallization of this compound are not extensively detailed in the available literature, a general approach can be employed. The choice of solvent is critical and should be determined experimentally. An ideal solvent would dissolve the compound well at an elevated temperature but poorly at lower temperatures, while impurities remain either soluble or insoluble at all temperatures. Given that this compound is soluble in water, ethanol, and methanol, these or their mixtures could be explored as potential recrystallization solvents.[2][3]

General Recrystallization Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to induce crystallization.

-

Once crystallization is complete, collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals.

Chromatographic Purification

3.2.1. Thin-Layer Chromatography (TLC)

TLC is a valuable technique for monitoring the progress of the synthesis and assessing the purity of the final product.[1][3] While specific mobile phases are not always reported, a common approach for similar compounds involves using a mixture of a relatively non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or methanol). The exact ratio would need to be optimized to achieve good separation.

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is used for the quantitative analysis of this compound purity.[1][6] A reverse-phase HPLC method is typically employed.

-

Column: A C18 column is often suitable for the separation of aromatic amines.

-

Mobile Phase: A mixture of acetonitrile, water, and an acidifier like phosphoric acid is a common mobile phase.[7] The gradient or isocratic conditions would need to be optimized for the specific column and instrument.

-

Detection: UV-Vis detection at the absorption maxima of this compound (around 263 nm and 534 nm) is appropriate.[1]

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₉N₃O₅ | [6] |

| Molecular Weight | 285.30 g/mol | [6] |

| Appearance | Dark blue microcrystalline or amorphous powder | [1][2] |

| Melting Point | 83.5-98°C (lot dependent) | [1] |

| UV-Vis λmax | ~263 nm and ~534 nm | [1] |

| Solubility | Soluble in water, ethanol, methanol, and acetone | [2][3] |

Table 2: Purity and Impurity Profile of this compound

| Parameter | Specification | Reference(s) |

| Purity (High-Grade) | ≥95% | [2] |

| Purity (Technical Grade) | 55-90% | [2] |

| Potential Impurities | ||

| Water | Major impurity in high-purity grade | [1] |

| N4,N4-bis(2-hydroxyethyl)-2-nitro-p-phenylenediamine | Major impurity in technical grade | [1] |

| Methylamine | ≤ 1% | [2] |

| 1,2-dihydroxyethane | ≤ 1% | [2] |

| Inorganic salts | 10-30% in technical grade | [5] |

Experimental Workflow Diagram

The following diagram illustrates the high-purity synthesis workflow for this compound.

Caption: High-purity synthesis workflow for this compound.

References

- 1. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 2. This compound - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound Reagent [benchchem.com]

- 4. Buy this compound | 33229-34-4 [smolecule.com]

- 5. HC Blue 2 | C12H19N3O5 | CID 36383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. innospk.com [innospk.com]

- 7. HC Blue 2 | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to the Mechanism of Action of HC Blue No. 2 in Hair Dyeing

For Researchers, Scientists, and Drug Development Professionals

Abstract

HC Blue No. 2 is a nitroaromatic amine compound widely utilized as a semi-permanent hair dye. Its mechanism of action is predicated on the direct physical deposition and diffusion of the dye molecule into the hair shaft, primarily within the cuticle and to a lesser extent, the cortex. This process does not involve a chemical reaction with the hair keratin. The coloration is attributed to the inherent chromophoric properties of the molecule. The longevity of the color is influenced by the strength of the non-covalent interactions, such as van der Waals forces, and is subject to gradual fading with successive washing. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its mechanism of interaction with the hair fiber, and detailed experimental protocols for its characterization.

Introduction

The pursuit of altering hair pigmentation has led to the development of a diverse array of hair coloring agents. These are broadly categorized based on their permanence and mechanism of action. Semi-permanent hair dyes, such as this compound, offer a temporary change in hair color that typically withstands several shampooing cycles. Unlike permanent oxidative dyes, these direct dyes do not require a chemical developer to elicit a color change.[1][2]

This compound, chemically known as 2,2'-[[4-[(2-hydroxyethyl)amino]-3-nitrophenyl]imino]bis(ethanol), is a small, polar molecule that can penetrate the hair cuticle.[3] Its dyeing action is a physical process involving diffusion and adsorption onto the keratin matrix of the hair.[1][3] The intensity and fastness of the resulting color are dependent on various factors, including the initial concentration of the dye, the pH of the dyeing medium, and the porosity of the hair.

This guide will delve into the core principles governing the action of this compound in hair dyeing, presenting available quantitative data and outlining detailed experimental methodologies for its scientific investigation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to comprehending its behavior as a hair colorant.

| Property | Value | Reference |

| Chemical Name | 2,2'-[[4-[(2-hydroxyethyl)amino]-3-nitrophenyl]imino]bis(ethanol) | [4] |

| CAS Number | 33229-34-4 | [4] |

| Molecular Formula | C₁₂H₁₉N₃O₅ | [5] |

| Molecular Weight | 285.30 g/mol | [5] |

| Appearance | Dark blue to dark brown microcrystalline powder | [4] |

| Melting Point | 93-98 °C | [4] |

| Solubility | Soluble in water, ethanol, methanol, and acetone | [4] |

| Octanol-Water Partition Coefficient (log P) | 0.72 (at 23 ± 2°C, pH 7.45) | [6] |

| UV-Vis Absorption Maxima (λmax) | 263.6 nm and 535.0 nm | [6] |

The relatively low molecular weight and solubility in aqueous formulations facilitate its application and subsequent diffusion into the hair shaft.[3] The octanol-water partition coefficient (log P) of 0.72 indicates a degree of lipophilicity, which is relevant for its interaction with the lipid components of the hair cuticle.[6]

Mechanism of Action in Hair Dyeing

The hair dyeing process with this compound is a non-oxidative, direct dyeing mechanism that can be broken down into three primary stages:

-

Adsorption: The dye molecules in the aqueous formulation adsorb onto the surface of the hair cuticle.

-

Diffusion: Aided by the swelling of the hair shaft in the typically neutral to slightly alkaline pH of the dye formulation, the small this compound molecules diffuse through the porous structure of the cuticle and into the cortex.[1]

-

Binding: The dye molecules are retained within the hair shaft through non-covalent interactions, primarily van der Waals forces, with the keratin proteins.[3]

The absence of covalent bonding means the dye is not permanently fixed and will gradually leach out with each wash.[7]

References

- 1. publications.iarc.who.int [publications.iarc.who.int]

- 2. WO2018191362A1 - Method for treating hair, kit, and use of the kit - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. Advances in testing for sample manipulation in clinical and forensic toxicology—part B: hair samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Review of Aspects of Oxidative Hair Dye Chemistry with Special Reference to N-Nitrosamine Formation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of HC Blue No. 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of HC Blue No. 2, a common ingredient in hair dye formulations. The focus is on Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy, two fundamental techniques for the structural elucidation and characterization of organic molecules.

Introduction to this compound

This compound, chemically known as N1,N4,N4-tris(2-hydroxyethyl)-2-nitro-p-phenylenediamine, is a synthetic dye used in a variety of cosmetic products.[1] Its distinct blue color arises from its specific chemical structure, which can be characterized using various analytical methods. Spectroscopic techniques are paramount in confirming the identity, purity, and stability of such compounds.

UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy is a powerful tool for analyzing compounds with chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible region of the electromagnetic spectrum. The nitro group and the extended conjugation in the aromatic ring of this compound make it an ideal candidate for this type of analysis.

Quantitative UV-Vis Data

The UV-Vis spectrum of this compound is characterized by two main absorption peaks. The primary peak is observed in the UV region, and a secondary, broader peak is found in the visible region, which is responsible for its blue color.

| Spectroscopic Parameter | Wavelength (λmax) | Reference |

| Primary Absorption Peak | 263 - 264 nm | [1] |

| Secondary Absorption Peak | 531 - 534 nm | [1] |

Experimental Protocol for UV-Vis Spectroscopy

A general procedure for obtaining the UV-Vis spectrum of a dye like this compound is as follows:

-

Solvent Selection: Choose a suitable solvent that dissolves the sample and is transparent in the wavelength range of interest. Common solvents for dyes include ethanol, methanol, or water.

-

Preparation of Blank Solution: Fill a cuvette with the pure solvent to be used for the sample preparation. This will serve as the blank to calibrate the spectrophotometer.

-

Instrument Calibration: Place the blank cuvette in the spectrophotometer and record a baseline spectrum. This will subtract any absorbance from the solvent and the cuvette itself.

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to ensure that the absorbance falls within the linear range of the instrument (typically between 0.1 and 1.0).

-

Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by providing information about the chemical environment of individual atoms (specifically ¹H and ¹³C). While literature confirms that NMR spectra of this compound have been recorded, specific, publicly available datasets detailing chemical shifts, multiplicities, and coupling constants are not readily found.

Expected ¹H and ¹³C NMR Data

Based on the known chemical structure of this compound, the following tables outline the expected proton and carbon environments. These tables can serve as a guide for the assignment of experimentally obtained NMR spectra.

Expected ¹H NMR Assignments for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Aromatic Protons | 6.0 - 8.0 | d, dd | 2-9 |

| -CH₂- (adjacent to N) | 3.0 - 4.0 | t, m | 5-7 |

| -CH₂- (adjacent to O) | 3.5 - 4.5 | t, m | 5-7 |

| -OH | Variable | br s | - |

| -NH | Variable | br s | - |

Expected ¹³C NMR Assignments for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic Carbons | 100 - 150 |

| C-NO₂ | 140 - 160 |

| C-N | 130 - 150 |

| -CH₂-N | 40 - 60 |

| -CH₂-O | 55 - 70 |

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra of an organic compound like this compound is as follows:

-

Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample well. Common choices include deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated methanol (CD₃OD).

-

Sample Preparation: Dissolve an appropriate amount of the sample (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0 ppm.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is "shimmed" to achieve homogeneity.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. This typically involves a short pulse sequence and a rapid acquisition time.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the low natural abundance of ¹³C, this often requires a longer acquisition time and may involve proton decoupling to simplify the spectrum.

-

Data Processing: The raw data (Free Induction Decay or FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

-

Spectral Analysis: Analyze the processed spectrum to determine chemical shifts, multiplicities, coupling constants, and integrals for the ¹H spectrum, and chemical shifts for the ¹³C spectrum.

Visualizing Experimental Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the logical flow of the spectroscopic analysis of this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship between spectroscopic data and structural confirmation.

References

The Solubility Profile of HC Blue No. 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of HC Blue No. 2, a synthetic aromatic amine widely used as a direct dye in the cosmetics industry. This document collates available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents visual representations of its chemical synthesis and experimental workflows.

Physicochemical Properties of this compound

This compound, chemically known as 2,2'-[[4-[(2-hydroxyethyl)amino]-3-nitrophenyl]imino]bisethanol, is a dark blue microcrystalline or amorphous powder.[1] Its molecular structure, featuring multiple hydroxyl groups and a nitro group, dictates its solubility characteristics in various solvents. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 2,2'-[[4-[(2-hydroxyethyl)amino]-3-nitrophenyl]imino]bisethanol | [1] |

| CAS Number | 33229-34-4 | [1] |

| Molecular Formula | C₁₂H₁₉N₃O₅ | |

| Molecular Weight | 285.30 g/mol | |

| Appearance | Dark blue microcrystalline or amorphous powder | [1] |

| Melting Point | 83.5-98 °C | [1] |

| Log P (Octanol/Water) | 0.72 at 23 ± 2°C, pH 7.45 |

Solubility of this compound in Various Solvents

The solubility of a compound is a critical parameter in various applications, including formulation development, toxicological studies, and environmental fate assessment. This compound exhibits solubility in a range of polar solvents.

Quantitative and Qualitative Solubility Data

The available solubility data for this compound is summarized in Table 2. While precise quantitative data is available for water and Dimethyl Sulfoxide (DMSO), the solubility in common organic alcohols and acetone is reported qualitatively.

Table 2: Solubility of this compound in Selected Solvents

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Reference |

| Water | H₂O | 4.57 ± 0.14 g/L | 20 ± 0.5 | |

| <0.1 g/100 mL | 24 | |||

| Ethanol | C₂H₅OH | < 1 g/100 mL (Slightly Soluble) | Not Specified | |

| Methanol | CH₃OH | Soluble | Not Specified | [2] |

| Acetone | C₃H₆O | Soluble | Not Specified | [2] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ≥ 20 g/100 mL (Very Soluble) | Not Specified |

The solubility of this compound in water is relatively low. Its solubility in ethanol is also limited. The general "soluble" classification in methanol and acetone suggests that these organic solvents are better vehicles for this compound compared to water, likely due to a more favorable balance of polarity. The high solubility in DMSO is expected, as DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires standardized and reproducible experimental methods. The following protocols are based on established guidelines for assessing the solubility of chemical substances.

OECD Test Guideline 105: Water Solubility (Flask Method)

This method is suitable for determining the water solubility of substances that are stable in water and not volatile.

Principle: A supersaturated solution of the test substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus:

-

Constant temperature bath or shaker incubator.

-

Glass flasks with stoppers.

-

Centrifuge or filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less).

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC).

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a flask containing deionized water. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Equilibration: Seal the flask and agitate it in a constant temperature bath (e.g., 20 ± 0.5 °C) for a sufficient period to reach equilibrium. A preliminary test can determine the necessary equilibration time (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the undissolved solid to settle. Separate the aqueous phase from the solid material by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Quantification: Analyze the concentration of this compound in the clear aqueous phase using a validated analytical method. For colored compounds like this compound, UV-Vis spectrophotometry at its λmax (around 531-534 nm) is a suitable technique.[1] A calibration curve should be prepared using standards of known concentrations.

-

Calculation: The solubility is expressed as the mass of the substance per volume of the solvent (e.g., in g/L or mg/mL).

Shake-Flask Method for Organic Solvents

The shake-flask method is a widely recognized technique for determining the thermodynamic solubility of a compound in various solvents.

Principle: An excess amount of the solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the supernatant is then measured.

Apparatus:

-

Thermostatically controlled shaker or orbital incubator.

-

Vials or flasks with screw caps.

-

Analytical balance.

-

Centrifuge or filtration system.

-

Appropriate analytical instrument (HPLC, UV-Vis).

Procedure:

-

Sample Preparation: Add a pre-weighed excess amount of this compound to a vial containing a known volume of the organic solvent (e.g., ethanol, methanol, acetone).

-

Equilibration: Seal the vials and place them in a shaker set to a constant temperature. Agitate the samples for a predetermined time to ensure equilibrium is reached.

-

Phase Separation: Remove the vials from the shaker and allow any undissolved solid to sediment. If necessary, centrifuge the samples at the same temperature to achieve a clear supernatant.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot as needed with the same solvent and analyze the concentration of this compound using a suitable and validated analytical method.

-

Data Reporting: The solubility is reported as the concentration of the saturated solution at the specified temperature.

Visualizations

Synthesis of this compound

There are two primary methods for the synthesis of this compound. The following diagram illustrates one of the common two-step processes.

Caption: A two-step synthesis pathway for high-purity this compound.

Experimental Workflow for Solubility Determination

The logical flow of the experimental procedure for determining the solubility of this compound is depicted in the following diagram.

Caption: Workflow for the experimental determination of solubility.

References

In-Depth Technical Guide: Thermogravimetric Analysis of HC Blue No. 2 Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC Blue No. 2 is a semi-permanent hair dye classified as a nitro dye.[1] Its chemical formula is C12H19N3O5, and it is chemically known as 2,2'-[[4-[(2-hydroxyethyl)amino]-3-nitrophenyl]imino]bis(ethanol).[2][3] The thermal stability of such compounds is a critical parameter for ensuring safety and quality in product formulation and storage. Thermogravimetric analysis (TGA) is a fundamental technique for assessing this stability by measuring changes in a material's mass as a function of temperature in a controlled atmosphere.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 285.34 g/mol | [4] |

| Appearance | Dark blue to dark brown microcrystalline powder | [4] |

| Melting Point | 83.5–98 °C (182-208.4°F) | [1][3][4] |

| Solubility | Less than 1 mg/mL at 24°C (75°F) in water | [4] |

Illustrative Thermogravimetric Analysis Data

Due to the absence of specific experimental TGA data for this compound, the following table provides a hypothetical but realistic representation of thermal decomposition for a comparable organic dye. This data is intended for illustrative purposes to guide researchers in what to expect and how to present their findings.

| Temperature Range (°C) | Weight Loss (%) | Derivative Peak (DTG) (°C) | Associated Process |

| 25 - 150 | ~1-2% | ~100 | Loss of adsorbed water and volatile impurities. |

| 150 - 250 | ~5-10% | ~220 | Initial decomposition of side chains (e.g., hydroxyethyl groups). |

| 250 - 400 | ~40-50% | ~350 | Major decomposition of the aromatic structure and nitro group. |

| 400 - 600 | ~20-30% | ~480 | Further degradation and charring of the remaining organic residue. |

| > 600 | ~15-20% (Residue) | - | Formation of stable carbonaceous residue. |

Experimental Protocols

Below is a detailed, generalized methodology for conducting a thermogravimetric analysis of an organic dye such as this compound.

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Materials:

-

This compound sample (high purity)

-

Inert gas (e.g., Nitrogen or Argon)

-

Oxidizing gas (e.g., Air) - for oxidative stability testing

-

TGA sample pans (e.g., alumina, platinum)

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is a fine, homogeneous powder to promote even heat distribution.

-

Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan.

-

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with the desired gas (e.g., nitrogen for inert atmosphere) at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure an inert environment.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature, typically 25-30°C.

-

Heat the sample from the starting temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

-

Continuously record the sample weight as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature to obtain the TGA curve.

-

Calculate the derivative of the TGA curve (DTG curve), which shows the rate of weight loss as a function of temperature. The peaks in the DTG curve indicate the temperatures of maximum decomposition rates.

-

Determine key parameters from the curves, including the onset temperature of decomposition, the temperatures of maximum decomposition rates (from DTG peaks), and the percentage of residual mass at the final temperature.

-

Visualizations

Experimental Workflow for TGA

Caption: Experimental workflow for thermogravimetric analysis.

Hypothetical Thermal Decomposition Pathway

When heated, this compound is expected to emit toxic fumes of nitrogen oxides.[5] The decomposition likely involves the cleavage of the hydroxyethyl side chains and the breakdown of the aromatic ring, particularly at the nitro group.

Caption: Postulated thermal decomposition pathway for this compound.

References

- 1. This compound - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ec.europa.eu [ec.europa.eu]

- 3. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 4. HC BLUE 2 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. echemi.com [echemi.com]

An In-depth Technical Guide to HC Blue No. 2 (CAS 33229-34-4)

Disclaimer: Initial searches for CAS number 33229-34-4 reveal an association with two distinct chemical entities: 2,2'-((4-((2-Hydroxyethyl)amino)-3-nitrophenyl)imino)bisethanol, commonly known as HC Blue No. 2, and 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. However, multiple chemical suppliers and databases indicate that the correct CAS number for the latter is 3919-74-2. Therefore, this technical guide will focus exclusively on the physicochemical data, experimental protocols, and biological profile of This compound .

Introduction

This compound is a synthetic aromatic amine that functions as a semi-permanent hair dye.[1][2] It is classified as a direct, non-oxidative colorant, meaning it imparts color by depositing on and penetrating the hair shaft without the need for a chemical developer.[3] This compound is a dark blue to dark brown microcrystalline or amorphous powder.[1][4][5] Its primary application is in cosmetic hair coloring formulations, typically at concentrations ranging from 1.6% to 2.8%.[1][6][7][8] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methods, and toxicological profile for researchers, scientists, and professionals in drug development and cosmetics.

Physicochemical Data

The physicochemical properties of this compound are summarized in the tables below. These data are essential for formulation development, quality control, and safety assessment.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₉N₃O₅ | [8][9] |

| Molecular Weight | 285.30 g/mol | [5][8] |

| Appearance | Dark blue to dark brown microcrystalline powder; blackish-blue amorphous powder with a copper cast. | [1][3][4][5] |

| Melting Point | 83.5 - 98 °C (multiple values reported depending on purity) | [1][4][5] |

| 103 - 104 °C | [7] | |

| 108 - 111 °C | [9] | |

| Boiling Point | 582.7 °C (estimated) | [9] |

| Density | 1.421 g/cm³ | [9] |

| UV-Vis Maxima | 263-264 nm and 531-535 nm | [4][7] |

Table 2: Solubility and Partitioning Characteristics

| Property | Value | Source |

| Water Solubility | Soluble; <1 mg/mL at 24 °C | [1][8][10] |

| Other Solvents | Soluble in ethanol, methanol, and acetone. | [1][3][8] |

| Octanol/Water Partition Coefficient (LogP) | 0.72 - 1.7 | [1][5][7] |

Experimental Protocols

Detailed experimental protocols for the determination of every physicochemical parameter are not publicly available; however, methodologies for key toxicological and metabolic studies have been reported.

Synthesis of this compound

Two primary methods are used for the commercial production of this compound:

-

High-Purity Grade Synthesis: This is a two-step process. First, 4-fluoro-3-nitroaniline is reacted with ethylene oxide to produce 4-fluoro-3-nitro-N,N-bis(2-hydroxyethyl)aniline. This intermediate is then reacted with monoethanolamine to yield this compound with a purity of approximately 98%.[4][5]

-

Technical Grade Synthesis: This method involves the direct hydroxyethylation of 2-nitro-p-phenylenediamine with ethylene oxide or 2-chloroethanol.[1][4][5]

The synthesis workflow is illustrated in the diagram below.

Percutaneous Absorption in Humans

To determine the extent of dermal absorption, a study was conducted on human volunteers.

-

Methodology: A commercial semi-permanent hair dye formulation containing 1.77% this compound, enriched with radiolabeled [ring-¹⁴C]-HC Blue No. 2, was applied to the hair and scalp of volunteers. The formulation was worked into the hair for 5-8 minutes and left for an additional 30 minutes. Urine was collected over a 30-day period.[1][5]

-

Results: Less than 0.1% of the applied radioactivity was recovered in the urine over 30 days, with half of the total excretion occurring within 52 hours. This indicates very low dermal absorption at typical use concentrations.[1][5]

Carcinogenicity Bioassay (NTP Studies)

The carcinogenic potential of this compound was evaluated in long-term feeding studies conducted by the U.S. National Toxicology Program (NTP).

-

Test Animals: Fischer 344/N rats and B6C3F₁ mice (50 of each sex per group).[1][4]

-

Administration: this compound (approximately 98% pure) was mixed into the diet and administered for 103 weeks for rats and 104 weeks for mice.[1][4]

-

Dosage:

Genotoxicity Assays

This compound has been evaluated in a battery of short-term tests to assess its potential to cause genetic damage.

-

Bacterial Reverse Mutation Assay (Ames Test): this compound induced gene mutations in Salmonella typhimurium strains TA97 and TA98.[2][4]

-

Mouse Lymphoma Assay: The compound was mutagenic at the TK locus in L5178Y mouse lymphoma cells.[4]

-

Unscheduled DNA Synthesis (UDS): It induced UDS in primary hepatocytes from rats, mice, hamsters, and rabbits, but not in monkey hepatocytes.[1][4]

-

In Vivo Micronucleus Assay: this compound did not induce the formation of micronuclei in the bone marrow of mice exposed in vivo.[1][2]

The workflow for toxicological evaluation, from genotoxicity to long-term carcinogenicity studies, is depicted below.

Metabolism and Biological Fate

Absorption and Excretion

As noted in the human percutaneous absorption study, dermal uptake of this compound is minimal.[1][5] Following oral administration by gavage in rats and mice, up to 40% of a radiolabeled dose was recovered in the urine, indicating more significant absorption via the gastrointestinal tract.[1][5]

Metabolic Pathways

In vivo and in vitro studies using hepatocytes from mice and rats have shown that this compound is extensively metabolized.[1][3][5] High-performance liquid chromatography (HPLC) analysis of urine from treated mice revealed that less than 5% of the excreted radioactivity was the parent compound.[5] The majority was converted to more polar metabolites, with one major, uncharacterized metabolite being predominant.[1][3][5] Unlike the structurally similar dye HC Blue No. 1, the metabolites of this compound do not appear to be glucuronide conjugates.[3]

The general metabolic fate of this compound is outlined in the following diagram.

Conclusion

This compound (CAS 33229-34-4) is a well-characterized semi-permanent hair dye with established physicochemical properties. Toxicological evaluation has shown that while it exhibits mutagenic potential in some in vitro assays, comprehensive long-term animal bioassays did not find evidence of carcinogenicity.[2][4][6] Dermal absorption is very low, and the compound is extensively metabolized before excretion. This technical guide provides core data and experimental context essential for its safe handling and use in cosmetic formulations and for ongoing research in the fields of cosmetology and toxicology.

References

- 1. This compound - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound (IARC Summary & Evaluation, Volume 57, 1993) [inchem.org]

- 3. This compound Reagent [benchchem.com]

- 4. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 5. HC Blue 2 | C12H19N3O5 | CID 36383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cosmeticsinfo.org [cosmeticsinfo.org]

- 7. ec.europa.eu [ec.europa.eu]

- 8. Buy this compound | 33229-34-4 [smolecule.com]

- 9. innospk.com [innospk.com]

- 10. HC Blue NO.2 [kaiyuan-chemical.com]

In Vitro Toxicological Profile of HC Blue No. 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro toxicological profile of HC Blue No. 2, a common ingredient in semi-permanent hair dye formulations. The information is compiled from scientific literature and regulatory assessments to assist researchers and professionals in understanding its potential hazards and designing further studies.

Introduction

This compound, chemically known as 2,2'-[[4-[(2-hydroxyethyl)amino]-3-nitrophenyl]imino]bis(ethanol), is a nitrophenylenediamine-based direct dye.[1] Its toxicological profile, particularly its potential for genotoxicity, has been a subject of scientific evaluation. This document summarizes key in vitro findings related to its genotoxic and cytotoxic potential, details the methodologies of pivotal studies, and explores potential mechanisms of action.

Genotoxicity Profile

This compound has been evaluated in several in vitro genotoxicity assays, which indicate a potential for mutagenicity.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using various strains of Salmonella typhimurium and Escherichia coli.[1][2] this compound has consistently shown positive results in this assay, particularly in strains that detect frameshift mutations.

Table 1: Summary of Quantitative Data from Ames Test for this compound

| Test System | Metabolic Activation (S9) | Concentration Range Tested | Result | Reference |

| S. typhimurium TA97 | With and Without | Not specified in summary | Mutagenic | [3] |

| S. typhimurium TA98 | With and Without | Not specified in summary | Mutagenic | [3] |

| S. typhimurium TA100 | With and Without | Not specified in summary | Not Mutagenic | [3] |

| S. typhimurium TA1535 | With and Without | Not specified in summary | Not Mutagenic | [3] |

In Vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay)

The mouse lymphoma assay (MLA) is used to detect gene mutations in mammalian cells. This compound has demonstrated mutagenic activity in this assay.

Table 2: Summary of Quantitative Data from Mouse Lymphoma Assay (L5178Y/TK+/-) for this compound

| Test System | Metabolic Activation (S9) | Concentration Range | Result | Reference |

| L5178Y mouse lymphoma cells | With Aroclor 1254-induced rat liver S9 | Not specified in summary | Mutagenic | [3] |

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test) Protocol

This protocol is a generalized procedure based on standard Ames test methodologies.

Objective: To evaluate the potential of this compound to induce reverse mutations at the histidine locus in Salmonella typhimurium strains.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA97, TA98, TA100, TA1535)

-

This compound

-

Control substances (negative and positive)

-

S9 fraction from Aroclor 1254-induced rat liver for metabolic activation

-

Molten top agar containing a trace amount of histidine and biotin

-

Minimal glucose agar plates

Procedure:

-

Preparation: Prepare various concentrations of this compound. For tests with metabolic activation, mix the test substance with the S9 mix.

-

Incubation: Add the tester strain bacteria to the test substance solution (with or without S9 mix) and incubate.

-

Plating: Mix the incubation mixture with top agar and pour it onto the surface of a minimal glucose agar plate.

-

Incubation of Plates: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay) Protocol

This protocol is a generalized procedure for the mouse lymphoma assay.

Objective: To assess the potential of this compound to induce forward mutations at the thymidine kinase (TK) locus in L5178Y mouse lymphoma cells.

Materials:

-

L5178Y/TK+/- mouse lymphoma cells

-

This compound

-

Control substances (negative and positive)

-

S9 fraction for metabolic activation

-

Cell culture medium

-

Selective agent (e.g., trifluorothymidine - TFT)

-

96-well microplates or soft agar

Procedure:

-

Cell Treatment: Expose exponentially growing mouse lymphoma cells to various concentrations of this compound, with and without S9 metabolic activation, for a defined period (e.g., 4 hours).

-

Expression Period: After treatment, wash the cells and culture them in a non-selective medium for a period (e.g., 48 hours) to allow for the expression of any induced mutations.

-

Mutant Selection: Plate the cells in a selective medium containing TFT. Only TK-deficient mutant cells will survive and form colonies. Also, plate cells in a non-selective medium to determine the cloning efficiency.

-

Incubation: Incubate the plates until colonies are formed.

-

Scoring: Count the colonies in both selective and non-selective media to determine the mutant frequency. A significant, dose-dependent increase in mutant frequency compared to the negative control indicates a mutagenic effect.

Cytotoxicity Profile

Neutral Red Uptake (NRU) Assay Protocol

This protocol describes a general procedure for the NRU assay.

Objective: To determine the cytotoxicity of a test substance by assessing its effect on the viability of cultured cells.

Principle: The NRU assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. The amount of dye incorporated is proportional to the number of viable cells.

Materials:

-

Cultured mammalian cells (e.g., human keratinocytes, 3T3 fibroblasts)

-

This compound

-

Control substances

-

Cell culture medium

-

Neutral Red solution

-

Neutral Red destain solution (e.g., ethanol/acetic acid)

-

96-well tissue culture plates

-

Spectrophotometer

Procedure:

-

Cell Seeding: Seed cells into 96-well plates and allow them to attach and grow for 24 hours.

-

Treatment: Expose the cells to a range of concentrations of this compound for a defined period (e.g., 24 hours).

-

Neutral Red Incubation: Remove the treatment medium, wash the cells, and incubate them with a medium containing Neutral Red for approximately 3 hours.

-

Dye Extraction: Wash the cells to remove unincorporated dye, then add the destain solution to extract the dye from the lysosomes of viable cells.

-

Absorbance Measurement: Measure the absorbance of the extracted dye at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that reduces cell viability by 50%) can then be determined.

Potential Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound leading to its toxicological effects have not been fully elucidated. However, as a nitrophenylenediamine-based aromatic amine, its mechanism of toxicity is likely related to metabolic activation and the generation of reactive intermediates.

Metabolic activation, often by cytochrome P450 enzymes in the liver (or in the S9 fraction in in vitro assays), can convert aromatic amines into reactive electrophilic species. These reactive metabolites can form adducts with DNA, leading to mutations and chromosomal damage, which are the hallmark of genotoxicity. This process can also induce oxidative stress, further contributing to cellular damage. While specific upstream signaling cascades have not been definitively linked to this compound, pathways sensitive to DNA damage and oxidative stress, such as the p53-mediated DNA damage response and the Nrf2-mediated antioxidant response, are plausible targets.

Conclusion

The in vitro toxicological data for this compound indicates a clear potential for genotoxicity, as evidenced by positive results in both bacterial and mammalian cell mutation assays. While specific in vitro cytotoxicity data is limited, it is an important consideration for interpreting genotoxicity results and for overall safety assessment. The likely mechanism of toxicity involves metabolic activation to reactive species that can damage DNA. Further research is warranted to fully elucidate the specific signaling pathways involved in the cellular response to this compound exposure. This guide provides a foundational understanding for professionals engaged in the safety assessment and development of products containing this ingredient.

References

- 1. This compound - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hair Dye Ingredients and Potential Health Risks from Exposure to Hair Dyeing - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Development of HC Blue Dyes

An in-depth technical guide on the historical development of HC Blue dyes, prepared for researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the history, synthesis, and chemical properties of key HC (Hair Color) Blue dyes, with a focus on HC Blue No. 1 and HC Blue No. 2. These dyes are notable examples of nitroaromatic amines used extensively in semi-permanent hair coloring products.

Introduction and Historical Context

The development of synthetic hair dyes in the 20th century offered a vibrant alternative to natural colorants. Among these, the "HC" dyes, a classification for non-oxidative, semi-permanent hair colorants, became prominent. These smaller molecules are designed to penetrate the hair shaft without a chemical developer (like peroxide), gradually washing out over several shampoos[1][2].

The production of HC Blue dyes began in the mid-20th century. This compound was developed first, with its production and use starting in the late 1950s[3]. HC Blue No. 1 followed, with its commercial production beginning in the late 1960s. While this compound remains in use, the production of HC Blue No. 1 was discontinued in the mid-1980s[4]. These dyes belong to the chemical class of nitro-phenylenediamines, which are instrumental in achieving brown, red, and blue tones in hair color formulations[2][5][6].

Physicochemical Properties

The efficacy and safety of HC dyes are closely linked to their physicochemical characteristics. The key properties of HC Blue No. 1 and this compound have been well-documented through various analytical studies.

Table 1: Physicochemical Data for HC Blue No. 1 and this compound

| Property | HC Blue No. 1 | This compound |

| CAS Number | 2784-94-3[7] | 33229-34-4[8][9] |

| Molecular Formula | C₁₁H₁₇N₃O₄[7] | C₁₂H₁₉N₃O₅[8][9] |

| Molecular Weight | 255.27 g/mol [7] | 285.30 g/mol [10] |

| Appearance | Dark blue microcrystals or blue-black amorphous powder[4][11] | Dark blue microcrystalline or amorphous powder[10][12] |

| Melting Point | 101.5-104 °C[4] | 83.5-98 °C (Varies by lot)[12] |

| UV Absorption (λmax) | Not specified | 263-264 nm (major), 531-534 nm (secondary)[12] |

| Solubility | Slightly soluble in water (0.38% w/w); Soluble in ethanol, methanol, acetone[4] | Soluble in water, ethanol, methanol, and acetone[10] |

| Octanol/Water Partition Coefficient (log P) | 1.24 (Calculated from P=17.2)[4] | 0.23 (Calculated from P=1.7)[10] |

Synthesis and Manufacturing

The commercial synthesis of HC Blue dyes involves multi-step chemical reactions, primarily centered around the modification of nitroaniline precursors. The two main pathways yield high-purity (≥95%) or technical-grade products[1][3].

The synthesis of both HC Blue No. 1 and No. 2 can originate from common foundational chemicals, branching into specific pathways. This demonstrates a logical relationship in their manufacturing history.